7.2-Fold Superior Oral Bioavailability of Kynostatin 272 Versus Structural Analog KNI-227 in Rat Model
In a direct head-to-head pharmacokinetic comparison, Kynostatin 272 demonstrated substantially higher oral bioavailability than its closest structural analog KNI-227. Following intraduodenal administration of 10.0 mg/kg to rats, the mean peak plasma concentration for KNI-272 was 0.900 μg/mL compared to 0.374 μg/mL for KNI-227, and bioavailability (BA0-infinity) was 42.3% versus 5.90% [1].
| Evidence Dimension | Oral bioavailability (BA0-infinity) after intraduodenal administration |
|---|---|
| Target Compound Data | 42.3% |
| Comparator Or Baseline | KNI-227: 5.90% |
| Quantified Difference | 7.2-fold higher bioavailability (42.3% vs 5.90%) |
| Conditions | Rat model; 10.0 mg/kg intraduodenal administration; plasma concentration measured via HPLC |
Why This Matters
For in vivo pharmacology studies requiring oral dosing, KNI-272 provides a 7.2-fold higher systemic exposure than KNI-227 at equivalent doses, substantially reducing compound quantity requirements and enabling more robust PK/PD correlations.
- [1] Kiriyama A, et al. Comparison of a new orally potent tripeptide HIV-1 protease inhibitor (anti-AIDS drug) based on pharmacokinetic characteristics in rats after intravenous and intraduodenal administrations. Biopharm Drug Dispos. 1993 Nov;14(8):697-707. doi:10.1002/bdd.2510140806. View Source
